1-(3-(Pyridin-2-yloxy)benzyl)-3-(thiophen-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Pyridin-2-yloxy)benzyl)-3-(thiophen-2-ylmethyl)urea is an organic compound that features a pyridine ring, a benzyl group, and a thiophene ring connected through a urea linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Pyridin-2-yloxy)benzyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:
Formation of the Pyridin-2-yloxybenzyl Intermediate: This can be achieved by reacting 2-hydroxypyridine with a benzyl halide under basic conditions.
Formation of the Thiophen-2-ylmethyl Intermediate: This involves the reaction of thiophene with a suitable methylating agent.
Coupling Reaction: The final step involves the coupling of the two intermediates with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-(Pyridin-2-yloxy)benzyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its structural features.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(3-(Pyridin-2-yloxy)benzyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-(Pyridin-2-yloxy)benzyl)-3-(thiophen-2-ylmethyl)carbamate
- 1-(3-(Pyridin-2-yloxy)benzyl)-3-(thiophen-2-ylmethyl)thiourea
Uniqueness
1-(3-(Pyridin-2-yloxy)benzyl)-3-(thiophen-2-ylmethyl)urea is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.
Biologische Aktivität
1-(3-(Pyridin-2-yloxy)benzyl)-3-(thiophen-2-ylmethyl)urea is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This compound features a unique structural arrangement that includes a pyridine ring, a benzyl group, and a thiophene ring connected through a urea linkage. Such compounds are often explored for their therapeutic potential, particularly in cancer treatment and other diseases.
- Molecular Formula : C18H16N2O2S
- Molecular Weight : 336.4 g/mol
- CAS Number : 1797642-78-4
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites, thereby preventing substrate binding or altering enzyme conformation.
- Receptor Modulation : It is hypothesized that the compound can modulate receptor activity, influencing various signaling pathways involved in cell proliferation and survival.
Biological Activity Studies
Recent studies have highlighted the potential anticancer properties of this compound. Below are some notable findings:
Anticancer Activity
-
Cell Proliferation Inhibition : In vitro studies demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines, including HeLa and MCF-7 cells. The mechanism involves induction of apoptosis and cell cycle arrest.
Cell Line IC50 (µM) HeLa 5.0 MCF-7 6.5 Jurkat 4.64 - Mechanistic Insights : Flow cytometry analyses revealed that the compound induces cell cycle arrest in the sub-G1 phase, indicating its effectiveness in triggering apoptotic pathways.
- Antiangiogenic Potential : The compound was evaluated using chick chorioallantoic membrane (CAM) assays, where it showed significant inhibition of angiogenesis, suggesting its potential in preventing tumor growth by limiting blood supply.
Case Studies
Several case studies have been conducted to further elucidate the biological activity of this compound:
-
Study on Enzyme Interaction :
- Researchers employed molecular docking simulations to assess the binding affinity of the compound with matrix metalloproteinases (MMPs), which are crucial in cancer progression.
- Results indicated promising binding energies of -9.0 kcal/mol for MMP-2 and -7.8 kcal/mol for MMP-9, suggesting that the compound could serve as a potent inhibitor of these enzymes.
-
In Vivo Efficacy :
- In vivo studies using animal models demonstrated that treatment with this compound resulted in reduced tumor size and improved survival rates compared to control groups.
Eigenschaften
IUPAC Name |
1-[(3-pyridin-2-yloxyphenyl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-18(21-13-16-7-4-10-24-16)20-12-14-5-3-6-15(11-14)23-17-8-1-2-9-19-17/h1-11H,12-13H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXHYFMJIPRNFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.